1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that features a cyclopentyl group, a methoxyphenyl group, and a pyrazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxybenzylamine with cyclopentanone to form an intermediate, which is then cyclized with hydrazine to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-3-(2-methoxyphenyl)urea
- N-cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(5-methyl-2-furyl)-2H-tetrazol-2-yl]acetamide
Uniqueness
1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring structure, combined with the cyclopentyl and methoxyphenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C16H21N3O/c1-20-16-9-5-2-6-13(16)10-17-14-11-18-19(12-14)15-7-3-4-8-15/h2,5-6,9,11-12,15,17H,3-4,7-8,10H2,1H3 |
InChI Key |
PFUJYMMIXZQEQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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